molecular formula C16H12ClN3O3S B2717045 3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole CAS No. 866149-45-3

3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole

Cat. No. B2717045
CAS RN: 866149-45-3
M. Wt: 361.8
InChI Key: UIRLSESROFEEJY-DJKKODMXSA-N
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Description

3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole is a useful research compound. Its molecular formula is C16H12ClN3O3S and its molecular weight is 361.8. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds with complex structures, such as quinazolines and isoxazole derivatives, have been extensively explored for their potential in various scientific applications, especially antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) focused on the synthesis of new quinazolines as potential antimicrobial agents, demonstrating the methodological advancements in synthesizing compounds with potential biological activities Desai, Shihora, & Moradia, 2007.

Antimicrobial Applications

Compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For example, Sah et al. (2014) reported on the synthesis of formazans from a Mannich base as antimicrobial agents, showcasing the potential use of such compounds in combating microbial infections Sah, Bidawat, Seth, & Gharu, 2014.

Anticancer and Antiangiogenic Activities

The exploration of isoxazole derivatives for anticancer and antiangiogenic activities is another significant area of research. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, demonstrating their efficacy in inhibiting tumor growth and angiogenesis in a mouse model, suggesting potential therapeutic applications of similar compounds Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010.

Chemical Structure and Reactivity Studies

Investigations into the chemical structure and reactivity of isoxazoles provide insights into their potential applications in various fields, including drug development and material science. Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural 4-aryl-2-thiazoles, further contributing to the understanding of the structural basis for the biological and chemical properties of these compounds Kariuki, Abdel-Wahab, & El‐Hiti, 2021.

Mechanism of Action

properties

IUPAC Name

[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-9(15-18-7-8-24-15)19-23-16(21)13-10(2)22-20-14(13)11-5-3-4-6-12(11)17/h3-8H,1-2H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRLSESROFEEJY-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)ON=C(C)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O/N=C(\C)/C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole

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